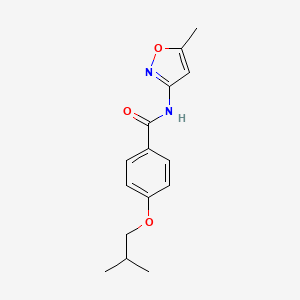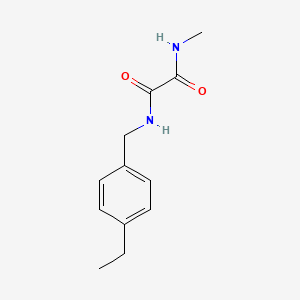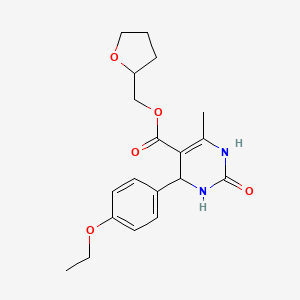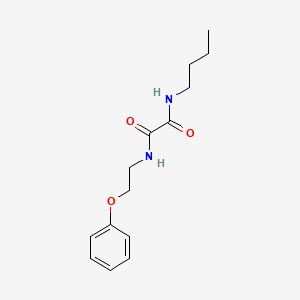
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine, also known as CPP, is a compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CPP is a piperazine derivative that has been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine acts as a partial agonist of the NMDA receptor, meaning that it binds to the receptor and activates it to a lesser extent than the endogenous ligand glutamate. By binding to the NMDA receptor, this compound can modulate the activity of the receptor and enhance its function. This can lead to improved synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a crucial role in mood regulation. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has a high affinity for the NMDA receptor, making it a useful tool for studying the function of this receptor in the brain. However, there are also some limitations to the use of this compound in lab experiments. It is a relatively large molecule that may have difficulty crossing the blood-brain barrier, which could limit its effectiveness in vivo.
Zukünftige Richtungen
There are a number of future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal function. Finally, the development of new and more effective NMDA receptor modulators, including this compound derivatives, could lead to the development of new treatments for a variety of neurological disorders.
Synthesemethoden
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(3-cyclohexen-1-yl)ethanol with 4-(4-methylphenyl)piperazine in the presence of a Lewis acid catalyst. Another common method involves the reaction of 1-(3-cyclohexen-1-yl)ethanol with 4-(4-methylphenyl)piperazin-1-yl)butan-1-one in the presence of a reducing agent such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine has been extensively studied in the field of neuroscience due to its potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to have neuroprotective effects and may help to prevent the loss of neurons in the brain. Additionally, this compound has been shown to enhance the activity of the NMDA receptor, which may improve learning and memory processes.
Eigenschaften
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2/c1-16-7-9-18(10-8-16)20-13-11-19(12-14-20)15-17-5-3-2-4-6-17/h2-3,7-10,17H,4-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUSZLCOODYIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5234836.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide](/img/structure/B5234841.png)



![2-[ethyl(propionyl)amino]benzoic acid](/img/structure/B5234863.png)
![4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B5234872.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine](/img/structure/B5234874.png)

![N-{[1-(2-hydroxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B5234898.png)
![1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine](/img/structure/B5234908.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234910.png)

![1-[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5234916.png)